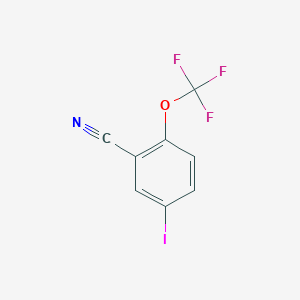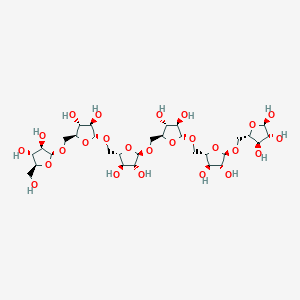
Arabinohexaose
Übersicht
Beschreibung
Arabinohexaose is a type of hexose, a monosaccharide sugar, consisting of six carbon atoms and an aldehyde group. It is a component of many types of polysaccharides, including glycosaminoglycans, glycoproteins, and glycolipids. Arabinohexaose is found in many plant and animal tissues, and is an important component of the human diet. It has been studied extensively in the fields of biochemistry, physiology, and medicine, and has been found to have a variety of effects on human health.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for Arabinohexaose involves the enzymatic hydrolysis of Arabinan, which is a polysaccharide found in plant cell walls. The hydrolysis reaction is catalyzed by the enzyme endo-arabinanase, which cleaves the glycosidic bonds between arabinose units in the polysaccharide chain. The resulting Arabinohexaose is a six-unit oligosaccharide composed of arabinose monomers linked by glycosidic bonds.
Starting Materials
Arabinan
Reaction
Arabinan is first extracted from plant cell walls using a suitable extraction method., The extracted Arabinan is then purified using techniques such as chromatography or precipitation., The purified Arabinan is then subjected to enzymatic hydrolysis using endo-arabinanase enzyme., The hydrolysis reaction is carried out under controlled conditions of temperature, pH, and enzyme concentration to ensure maximum yield of Arabinohexaose., The resulting Arabinohexaose is then purified using techniques such as chromatography or precipitation to obtain a pure product.
Wirkmechanismus
The mechanism of action of arabinohexaose is not fully understood. However, it is believed to act by binding to specific receptors on the cell surface, which then triggers a cascade of biochemical reactions. These reactions result in the activation of enzymes involved in various metabolic processes, including the breakdown of carbohydrates and the synthesis of fatty acids.
Biochemische Und Physiologische Effekte
Arabinohexaose has been found to have a variety of effects on human health. It has been found to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the activity of enzymes involved in the metabolism of lipids and carbohydrates. It has also been found to have a role in the regulation of blood sugar levels, immune system function, and the metabolism of fats and carbohydrates.
Vorteile Und Einschränkungen Für Laborexperimente
The use of arabinohexaose in laboratory experiments has several advantages. It is a relatively inexpensive and readily available reagent, and it is relatively stable under a variety of conditions. However, it is important to note that arabinohexaose can be toxic in high concentrations, and it is important to use it with caution.
Zukünftige Richtungen
Given the wide range of potential applications of arabinohexaose, there are many areas of research that could be explored in the future. These include further studies into its role in the regulation of blood sugar levels, immune system function, and the metabolism of fats and carbohydrates, as well as its potential use as an anti-inflammatory and antioxidant agent. Additionally, further studies into the mechanism of action of arabinohexaose could be conducted, in order to gain a better understanding of how it works and how it can be used to improve human health. Finally, research into the potential use of arabinohexaose as a therapeutic agent in the treatment of various diseases and disorders could also be conducted.
Wissenschaftliche Forschungsanwendungen
Arabinohexaose has been studied extensively in the fields of biochemistry, physiology, and medicine. It has been found to have a variety of effects on human health, including its role in the regulation of blood sugar levels, immune system function, and the metabolism of fats and carbohydrates. It has also been found to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the activity of enzymes involved in the metabolism of lipids and carbohydrates.
Eigenschaften
IUPAC Name |
(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O25/c31-1-7-13(32)20(39)26(51-7)46-3-9-15(34)22(41)28(53-9)48-5-11-17(36)24(43)30(55-11)49-6-12-18(37)23(42)29(54-12)47-4-10-16(35)21(40)27(52-10)45-2-8-14(33)19(38)25(44)50-8/h7-44H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDSIUURRIXTJR-PNNZJLGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)OCC6C(C(C(O6)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC[C@H]3[C@@H]([C@H]([C@@H](O3)OC[C@H]4[C@@H]([C@H]([C@@H](O4)OC[C@H]5[C@@H]([C@H]([C@@H](O5)OC[C@H]6[C@@H]([C@H]([C@@H](O6)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arabinohexaose | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B1446322.png)

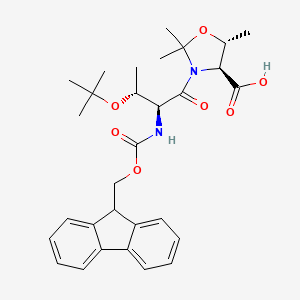
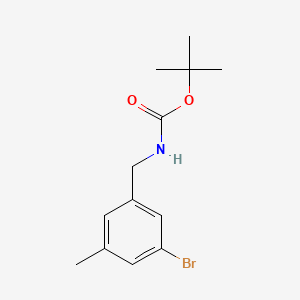
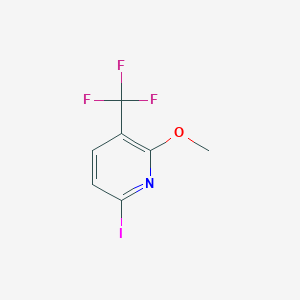
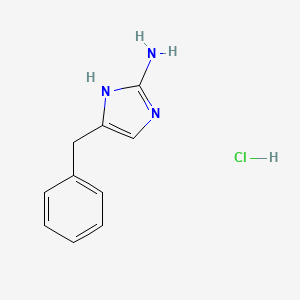
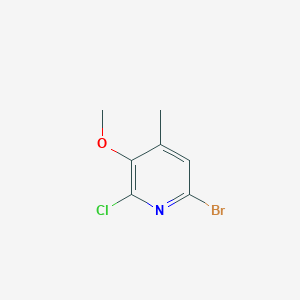

![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446334.png)
![tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1446336.png)
